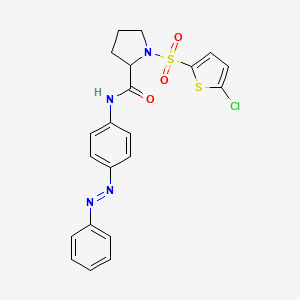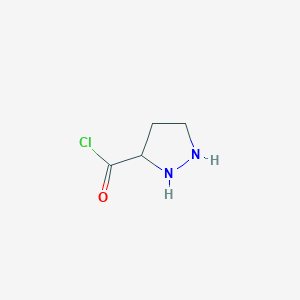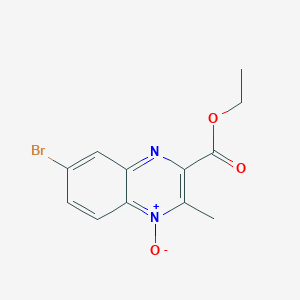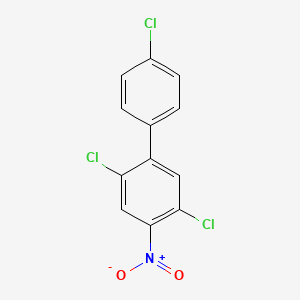
Boc-N(Me)Ala-Chg-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N(Me)Ala-Chg-Pro-OH is a synthetic peptide compound. It is composed of four amino acids: Boc-N-methyl-L-alanine, cyclohexylglycine, and proline. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N(Me)Ala-Chg-Pro-OH involves several steps. The first step is the preparation of the peptidyl scaffolds. For instance, the N-terminal methyl group is introduced into the H2N-Ala-Val/Chg-Pro-OH peptides via the Mitsunobu reaction with o-nitrobenzenesulfonyl as the protecting group and methanol as the methyl donor . The tetrapeptide H2N-Ala-Val-Pro-Trp-OH can be used as a reference compound for further synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .
Análisis De Reacciones Químicas
Types of Reactions
Boc-N(Me)Ala-Chg-Pro-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA) for deprotection, methanol for methylation, and various phosphoroorganic moieties for further modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the deprotection of Boc groups using TFA results in the formation of free amines .
Aplicaciones Científicas De Investigación
Boc-N(Me)Ala-Chg-Pro-OH has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Discovery: It is involved in the development of novel therapeutic agents.
Biochemistry: It is used in various biochemical assays and studies.
Enzymatic Synthesis: It is used in enzymatic synthesis processes, such as the esterification of amino acids.
Mecanismo De Acción
The mechanism of action of Boc-N(Me)Ala-Chg-Pro-OH involves its interaction with specific molecular targets and pathways. For instance, it can interact with the binding groove of the X-linked inhibitor of apoptosis protein baculovirus inhibitor of apoptosis protein repeat (XIAP BIR3) domain . This interaction can induce autoubiquitination followed by proteasomal degradation of cellular IAP1, leading to increased caspase-3 activity and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Boc-N(Me)Ala-Chg-Pro-OH include:
Boc-N-methyl-L-alanine: A derivative of alanine used in peptide synthesis.
Boc-L-proline: A derivative of proline used in peptide synthesis.
Uniqueness
This compound is unique due to its specific combination of amino acids and its ability to interact with specific molecular targets, making it valuable in various scientific research applications.
Propiedades
Fórmula molecular |
C22H37N3O6 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H37N3O6/c1-14(24(5)21(30)31-22(2,3)4)18(26)23-17(15-10-7-6-8-11-15)19(27)25-13-9-12-16(25)20(28)29/h14-17H,6-13H2,1-5H3,(H,23,26)(H,28,29)/t14-,16-,17-/m0/s1 |
Clave InChI |
ZIFXLVFQOPIQCS-XIRDDKMYSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)O)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)O)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


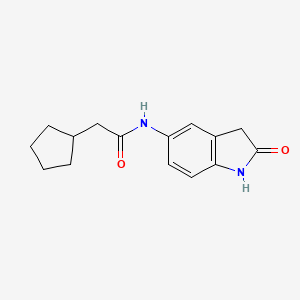
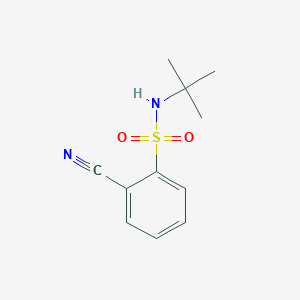


![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)

